molecular formula C7H5BrO B125591 4-Bromobenzaldehyde CAS No. 1122-91-4

4-Bromobenzaldehyde

Cat. No. B125591
CAS RN: 1122-91-4
M. Wt: 185.02 g/mol
InChI Key: ZRYZBQLXDKPBDU-UHFFFAOYSA-N
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Patent
US06416861B1

Procedure details

To a solution 2-(4-allyldimethylsilylphenyl)-1,3-dioxolane (3 Scheme 18, 456 mg, 2 mmol) in dry THF (10 mL) under a N2 atmosphere was added 9-BBN (4 mL, 0.5 M solution in THF, 2 mmol) dropwise at 0° C. The mixture was gradually warmed to room temperature and stirred for 5 h. Pd(PPh3)4 (70 mg), 4-bromopolystyrene (500 mg, 1.94 mmol/g), 2 N aqueous Na2CO3 (2 mL, 4 mmol), DMF (5 mL), were added. The reaction flask and reflux condenser were wrapped with aluminum foil, and the mixture was refluxed for 24 h. Pd(PPh3)4 (70 mg) was added to the reaction mixture which was refluxed again for 24 h. The resin was filtered and washed with THF (once), 1:1 THF/water (twice), water (twice), methanol (twice), CH2Cl2 (twice), then dried under reduced pressure. The resin (4 Scheme 18) was agitated in THF/1 N HCl (8:1) for 16 h at 30° C. After washing and drying, an aliquot of the resin (200 mg) was treated with a solution of CH2Cl2 (7 mL) and Br2 (150 μL) for 5 min. The cleavage solution was removed, and the resin was rinsed with CH2Cl2 (3 mL). Concentration of the combined filtrates gave the known 4-bromobenzaldehyde (1 Scheme 18, 11 mg, loading level was determined to be 0.30 mequiv/g); 1H NMR (300 MHz, CDCl3) δ 7.71 (d, J=8.30 Hz, 2 H), 7.77 (d, J=8.30 Hz, 2 H), 10.00 (s, 1 H).
Name
2-(4-allyldimethylsilylphenyl)-1,3-dioxolane
Quantity
456 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
70 mg
Type
catalyst
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
70 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[O:14]CCO2)=[C:6]([SiH](C)C)[CH:5]=1)C=C.B1C2CCCC1CCC2.C1C=CC([Br:33])=CC=1.C([O-])([O-])=O.[Na+].[Na+].[Al]>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CN(C=O)C>[Br:33][C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[O:14])=[CH:6][CH:5]=1 |f:3.4.5,^1:49,51,70,89|

Inputs

Step One
Name
2-(4-allyldimethylsilylphenyl)-1,3-dioxolane
Quantity
456 mg
Type
reactant
Smiles
C(C=C)C1=CC(=C(C=C1)C1OCCO1)[SiH](C)C
Name
Quantity
4 mL
Type
reactant
Smiles
B1C2CCCC1CCC2
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
C1=CC=C(C=C1)Br
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
70 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
70 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed again for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The resin was filtered
WASH
Type
WASH
Details
washed with THF (once), 1:1 THF/water (twice), water (twice), methanol (twice), CH2Cl2 (twice),
CUSTOM
Type
CUSTOM
Details
then dried under reduced pressure
STIRRING
Type
STIRRING
Details
The resin (4 Scheme 18) was agitated in THF/1 N HCl (8:1) for 16 h at 30° C
Duration
16 h
WASH
Type
WASH
Details
After washing
CUSTOM
Type
CUSTOM
Details
drying
ADDITION
Type
ADDITION
Details
an aliquot of the resin (200 mg) was treated with a solution of CH2Cl2 (7 mL) and Br2 (150 μL) for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The cleavage solution was removed
WASH
Type
WASH
Details
the resin was rinsed with CH2Cl2 (3 mL)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg
YIELD: CALCULATEDPERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.